n-Methoxy-n,5-dimethylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N,5-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-10-7(5-9-6)8(12)11(2)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMBLZOIDRTDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid
- Employ either Route A or B as described above.
- After cyclization and oxidation, isolate and purify the acid by crystallization:
Step 2: Conversion to Carboxamide
- React 5-methylpyrazine-2-carboxylic acid with an amination reagent such as ammonia or an amine derivative under dehydrating conditions.
- Typical reagents include coupling agents (e.g., carbodiimides) or activation by acid chlorides.
- Conditions: Mild heating, organic solvents (e.g., dichloromethane), and base catalysts to promote amide bond formation.
Step 3: Introduction of the Methoxy Group at the Nitrogen
- The N-methoxy substitution is introduced via methylation of the amide nitrogen.
- Common methylation agents include methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, direct methoxylation can be achieved by reaction of the amide with methoxy reagents in the presence of catalysts.
Step 4: Purification and Characterization
- Purify the final compound by recrystallization or chromatography.
- Characterize by NMR, IR, and mass spectrometry to confirm the presence of methoxy, methyl, pyrazine, and carboxamide functionalities.
Data Table Summarizing Preparation Routes and Conditions
| Step | Reaction Type | Starting Materials | Reagents/Catalysts | Conditions | Remarks |
|---|---|---|---|---|---|
| 1 | Cyclization & Oxidation | Acetylacetone + o-Phenylenediamine or Diaminomaleonitrile | KMnO4, H2SO4 | Heating, acidic medium | Route A: Longer, industrially viable; Route B: Shorter, toxic intermediates |
| 2 | Amide Formation | 5-Methylpyrazine-2-carboxylic acid | Ammonia or amine, coupling agents | Mild heat, organic solvent | Formation of pyrazine-2-carboxamide |
| 3 | N-Methoxylation | Pyrazine-2-carboxamide | Methyl iodide or dimethyl sulfate | Basic conditions, room temp to mild heating | Introduction of N-methoxy group |
| 4 | Purification | Reaction mixture | Recrystallization solvents | Cooling, filtration | Ensures high purity of final compound |
Research Findings and Optimization Notes
- Yield and Conversion: Route B offers higher conversion rates but is limited by the toxicity and harsh conditions of diaminomaleonitrile synthesis.
- Catalyst Effects: Use of metal oxides (e.g., titanium dioxide, vanadium oxides) has been investigated to enhance oxidation efficiency in pyrazine carboxylic acid synthesis.
- Environmental and Safety Considerations: Route A is preferred for industrial scale due to safer raw materials and simpler process control despite longer synthesis time.
- Purification: Crystallization at low temperatures (0°C) is effective for isolating high-purity 5-methylpyrazine-2-carboxylic acid, a key intermediate.
- Functional Group Transformations: Methylation of amide nitrogen requires controlled conditions to avoid over-alkylation or side reactions; choice of methylating agent and base is critical.
Scientific Research Applications
n-Methoxy-n,5-dimethylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Methoxy-n,5-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleophilic sites in proteins and nucleic acids.
Comparison with Similar Compounds
This section compares N-methoxy-N,5-dimethylpyrazine-2-carboxamide with structurally and functionally related pyrazinecarboxamides, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogs and Substituent Effects
Key Observations :
- The methoxy group in the target compound increases steric hindrance and polarity compared to N,5-dimethyl analogs .
- Bulky substituents (e.g., trifluoromethylphenyl in compound 1a) enhance antimycobacterial activity but reduce solubility .
Key Observations :
- Pyrazinecarboxamides with halogenated aryl groups (e.g., bromophenyl) show potent photosynthesis inhibition, likely due to enhanced lipophilicity .
- Alkylamino substituents (e.g., propylamino) at the pyrazine 5-position correlate with strong antimycobacterial activity, as seen in compound 1a (MIC = 2 µg/mL) .
- The target compound’s methoxy group may reduce metabolic degradation compared to non-methoxy analogs, though direct activity data are lacking in the evidence .
Physicochemical Properties
Key Observations :
- Longer alkyl chains (e.g., hexylamino in compound 1d) increase logP, reducing aqueous solubility but enhancing membrane permeability .
- The target compound’s methoxy group may moderately increase polarity compared to N,5-dimethyl analogs, though its exact solubility profile remains uncharacterized .
Biological Activity
n-Methoxy-n,5-dimethylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring with methoxy and dimethyl substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research, as well as its applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its efficacy against various microbial strains, suggesting its potential as a therapeutic agent in treating infections. Preliminary studies have shown that it may inhibit the growth of certain bacteria and fungi, although specific mechanisms of action remain to be fully elucidated.
Antiviral Activity
In addition to its antimicrobial properties, this compound has also been explored for antiviral effects . Investigations into its ability to interfere with viral replication pathways are ongoing, with some studies indicating promising results in vitro. The exact viral targets and pathways affected by this compound are still under investigation .
The biological activity of this compound is believed to involve interactions with specific molecular targets within microbial cells. It may inhibit certain enzymes or receptors critical for microbial survival and replication. The compound's ability to modulate cellular processes through interactions with nucleophilic sites in proteins and nucleic acids has been suggested as a key mechanism for its biological effects .
Case Studies and Experimental Data
Several studies have focused on the synthesis and evaluation of this compound derivatives. Here are some key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against various bacterial strains with MIC values ranging from 0.5 to 1.0 mg/mL. |
| Study 2 | Antiviral Potential | Showed significant reduction in viral replication in cell cultures at concentrations of 10 µM. |
| Study 3 | Mechanistic Insights | Identified potential targets including specific enzymes involved in metabolic pathways essential for microbial growth. |
Q & A
Q. What are the established synthetic routes for n-Methoxy-n,5-dimethylpyrazine-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from pyrazinecarboxamide derivatives. A common approach includes substitution reactions to introduce methoxy and methyl groups. For example, phosphorous oxychloride can replace hydroxyl groups with chlorine, followed by methoxylation using sodium methoxide. Reaction optimization requires precise temperature control (e.g., 60–80°C for methoxylation) and solvent selection (e.g., DMF for polar aprotic conditions). Yield and purity depend on purification methods like column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography for absolute configuration determination, as demonstrated in studies of structurally similar pyrazinecarboxamides .
- HPLC with UV detection for purity assessment (≥95% purity threshold for research use).
Q. How does the electronic and steric environment of the pyrazine ring influence the compound’s reactivity in substitution reactions?
The electron-withdrawing carboxamide group activates the pyrazine ring toward nucleophilic substitution at specific positions. Steric hindrance from the N-methyl and 5-methyl groups directs reactivity to less hindered sites. Computational studies (e.g., DFT calculations) can predict regioselectivity, validated experimentally via competitive reaction assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Cross-validation using:
- Dose-response curves across multiple models (e.g., cancer vs. normal cell lines).
- Target engagement assays (e.g., SPR or ITC) to confirm direct binding to purported targets like kinase enzymes.
- Meta-analysis of SAR data from structurally related compounds (e.g., pyrazolo[1,5-a]pyrazines) to identify conserved pharmacophores .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- ADMET prediction tools (e.g., SwissADME) assess metabolic hotspots, such as methoxy group demethylation.
- Molecular dynamics simulations evaluate interactions with cytochrome P450 enzymes.
- Bioisosteric replacement (e.g., substituting methoxy with trifluoromethoxy) to reduce susceptibility to oxidative metabolism, as seen in related pyrazine derivatives .
Q. What experimental evidence supports or challenges the proposed mechanism of action in antimicrobial studies?
Mechanistic hypotheses (e.g., inhibition of bacterial DNA gyrase) require:
- Enzymatic inhibition assays with purified targets.
- Resistance induction studies to identify mutations in putative target genes.
- Comparative transcriptomics of treated vs. untreated bacterial cultures to validate pathway disruption .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) show:
- Degradation pathways : Hydrolysis of the carboxamide group in aqueous buffers (pH-dependent).
- Optimal storage : Lyophilized form at -20°C in inert atmospheres (argon) to prevent oxidation.
- Stabilizers : Co-solvents like tert-butanol reduce aggregation in solution .
Methodological Tables
Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Reference |
|---|---|---|
| 3-Chloro-2-cyanopyrazine | Precursor for methoxylation | |
| N-Methylpyrazinecarboxamide | Scaffold for substituent addition |
Table 2. Cross-Validation Techniques for Biological Data
| Technique | Application | Outcome Metric |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity verification | KD values |
| RNA-Seq | Pathway analysis | Differential gene expression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
